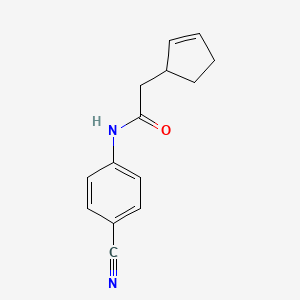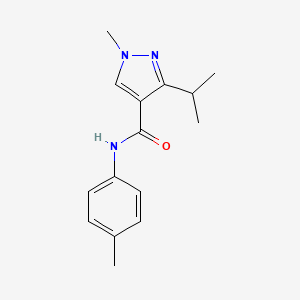
1-(4-Benzoylpiperazin-1-yl)-2-cyclopent-2-en-1-ylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Benzoylpiperazin-1-yl)-2-cyclopent-2-en-1-ylethanone, commonly known as Boc-Pip-Cp-Ke, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of the enzyme protein kinase B (PKB), which is involved in various cellular processes such as cell proliferation, differentiation, and survival.
Mécanisme D'action
Boc-Pip-Cp-Ke inhibits 1-(4-Benzoylpiperazin-1-yl)-2-cyclopent-2-en-1-ylethanone by binding to its active site, preventing the enzyme from phosphorylating its substrates. This leads to a decrease in the activity of downstream signaling pathways that are involved in cell survival and proliferation. The inhibition of 1-(4-Benzoylpiperazin-1-yl)-2-cyclopent-2-en-1-ylethanone by Boc-Pip-Cp-Ke also leads to the activation of the pro-apoptotic protein Bax, which induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
Boc-Pip-Cp-Ke has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This pathway is initiated by the activation of Bax, which leads to the release of cytochrome c from the mitochondria. Cytochrome c then activates caspases, which are responsible for the cleavage of various cellular proteins and ultimately lead to cell death. In addition to its pro-apoptotic effects, Boc-Pip-Cp-Ke has also been shown to inhibit angiogenesis (the formation of new blood vessels) and to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Boc-Pip-Cp-Ke is its high potency and selectivity for 1-(4-Benzoylpiperazin-1-yl)-2-cyclopent-2-en-1-ylethanone. This makes it a valuable tool for studying the role of 1-(4-Benzoylpiperazin-1-yl)-2-cyclopent-2-en-1-ylethanone in various cellular processes. However, one limitation of Boc-Pip-Cp-Ke is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
Orientations Futures
There are several future directions for the research on Boc-Pip-Cp-Ke. One area of interest is the development of more potent and selective inhibitors of 1-(4-Benzoylpiperazin-1-yl)-2-cyclopent-2-en-1-ylethanone, which could have improved therapeutic efficacy. Another area of interest is the investigation of the potential use of Boc-Pip-Cp-Ke in combination with other anticancer agents, which could lead to synergistic effects. Additionally, the role of 1-(4-Benzoylpiperazin-1-yl)-2-cyclopent-2-en-1-ylethanone in other diseases such as diabetes and neurodegenerative disorders could be further explored using Boc-Pip-Cp-Ke as a tool.
Méthodes De Synthèse
The synthesis of Boc-Pip-Cp-Ke involves a multi-step process that starts with the reaction of 4-bromobenzoyl chloride with piperazine to form 4-(piperazin-1-yl)benzoyl chloride. This intermediate is then reacted with cyclopentadiene to form 1-(4-benzoylpiperazin-1-yl)-2-cyclopent-2-en-1-ylethanone. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
Boc-Pip-Cp-Ke has been extensively studied for its potential use as an anticancer agent. 1-(4-Benzoylpiperazin-1-yl)-2-cyclopent-2-en-1-ylethanone is overexpressed in many types of cancer, and its inhibition by Boc-Pip-Cp-Ke has been shown to induce apoptosis (programmed cell death) in cancer cells. In addition to its anticancer activity, Boc-Pip-Cp-Ke has also been investigated for its potential use in the treatment of other diseases such as diabetes, neurodegenerative disorders, and inflammatory diseases.
Propriétés
IUPAC Name |
1-(4-benzoylpiperazin-1-yl)-2-cyclopent-2-en-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c21-17(14-15-6-4-5-7-15)19-10-12-20(13-11-19)18(22)16-8-2-1-3-9-16/h1-4,6,8-9,15H,5,7,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQIRRMDQOAZKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=C1)CC(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Benzoylpiperazin-1-yl)-2-cyclopent-2-en-1-ylethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyclopropyl-[4-(2,4-dimethylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7514112.png)
![1-(4-Chlorophenoxy)-3-[furan-2-ylmethyl(methyl)amino]propan-2-ol](/img/structure/B7514123.png)
![(E)-5-[2-chloro-5-(2-oxopyrrolidin-1-yl)anilino]-5-oxopent-2-enoic acid](/img/structure/B7514128.png)
![1-[4-(Cyclopentanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7514130.png)
![2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl-(4-ethoxyphenyl)methanone](/img/structure/B7514132.png)

![1-(5,7-dimethyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)-2-(4-methoxyphenyl)ethanone](/img/structure/B7514155.png)






